![molecular formula C16H26N2O B14729208 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol CAS No. 5472-76-4](/img/structure/B14729208.png)
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties . This compound has a unique structure that makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol typically involves the reaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often include the use of polyphosphoric acid (PPA) for intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the piperazine ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparación Con Compuestos Similares
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol can be compared with other piperazine derivatives, such as:
3-(4-arylpiperazin-1-yl)cinnolines: These compounds also exhibit antifungal and antitumor activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
5472-76-4 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
3-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C16H26N2O/c1-15-14-17(9-5-13-19)11-12-18(15)10-8-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3 |
Clave InChI |
WOBXFJHHKJCPMI-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1CCC2=CC=CC=C2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
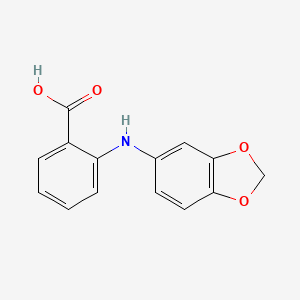
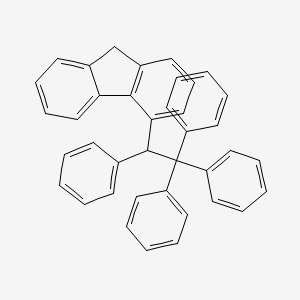


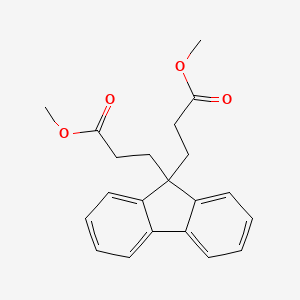
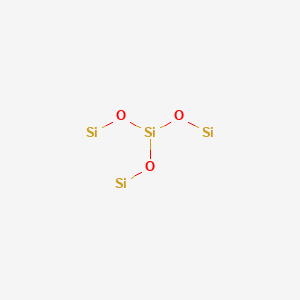


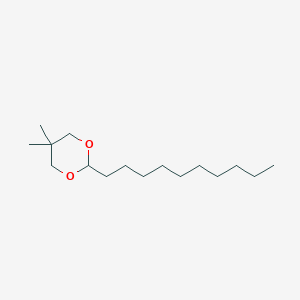
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

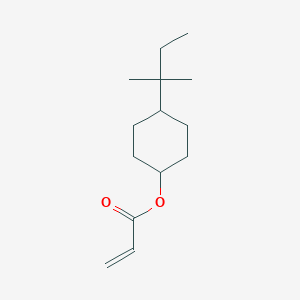
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
